- Preparation of macrocyclic compounds as hepatitis C inhibitors and uses thereof in medicine, World Intellectual Property Organization, , ,
Cas no 92933-47-6 (5-Isopropyl-1H-pyrazole-3-carboxylic acid)

92933-47-6 structure
Produktname:5-Isopropyl-1H-pyrazole-3-carboxylic acid
5-Isopropyl-1H-pyrazole-3-carboxylic acid Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 5-Isopropyl-1H-pyrazole-3-carboxylic acid
- 3-Isopropylpyrazole-5-carboxylic acid
- 5-isopropyl-2H-pyrazole-3-carboxylic acid
- 3-isopropyl-1H-pyrazole-5-carboxylic acid
- 5-ISOPROPYLPYRAZOLE-3-CARBOXYLIC ACID
- 3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid
- 1H-Pyrazole-3-carboxylic acid, 5-(1-methylethyl)-
- CHWXKAHFWLSLOQ-UHFFFAOYSA-N
- 5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid
- 5-isopropyl-1H-pyrazol-3-carboxylic acid
- 3-(methylethyl)pyrazole-5-carboxylic acid
- PubChem22754
- ChemDiv2_003364
- Oprea1
- 5-(1-Methylethyl)-1H-pyrazole-3-carboxylic acid (ACI)
- 3-Isopropyl-2H-pyrazole-3-carboxylic acid
- PD182615
- AKOS025394901
- 5-(1-methylethyl)-1H-pyrazole-3-carboxylic acid
- 3-isopropyl-1H-pyrazole-5-carboxylicacid
- SR-01000597148
- BDBM50211363
- EN300-41163
- 3-Isopropylpyrazole-5-carboxylic acid, 97%
- BBL008246
- DTXSID50918863
- DB-011449
- SR-01000597148-1
- Oprea1_115867
- 5-isopropyl-3-carboxyl-pyrazole
- AB11579
- STK501183
- SMR000124646
- J-517652
- CHEMBL238002
- MFCD02224142
- CS-W006370
- Z240119298
- AKOS002436024
- 5-propan-2-yl-1H-pyrazole-3-carboxylic acid
- MLS000067212
- 92933-47-6
- 890590-91-7
- HMS2480B08
- H11619
- BS-3854
- SY027523
- 1H-Pyrazole-5-carboxylic acid, 3-(1-methylethyl)-
- Oprea1_070012
- SCHEMBL1739326
- 5-isopropylpyrazol-3-carboxylic acid
- F0917-7551
- AKOS000271363
- MFCD05170240
- HMS1378I20
-
- MDL: MFCD02224142
- Inchi: 1S/C7H10N2O2/c1-4(2)5-3-6(7(10)11)9-8-5/h3-4H,1-2H3,(H,8,9)(H,10,11)
- InChI-Schlüssel: CHWXKAHFWLSLOQ-UHFFFAOYSA-N
- Lächelt: O=C(C1C=C(C(C)C)NN=1)O
Berechnete Eigenschaften
- Genaue Masse: 154.07400
- Monoisotopenmasse: 154.074227566g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 11
- Anzahl drehbarer Bindungen: 2
- Komplexität: 159
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Oberflächenladung: 0
- Tautomerzahl: 4
- XLogP3: 1.2
- Topologische Polaroberfläche: 66
Experimentelle Eigenschaften
- Farbe/Form: Nicht bestimmt
- Dichte: 1.247±0.06 g/cm3 (20 ºC 760 Torr),
- Schmelzpunkt: 153-157 °C (lit.)
- Siedepunkt: 153-157 ℃(lit.)
- Flammpunkt: 170.2°C
- Brechungsindex: 1.558
- Löslichkeit: Very slightly soluble (0.93 g/l) (25 º C),
- PSA: 65.98000
- LogP: 1.23130
- Löslichkeit: Nicht bestimmt
5-Isopropyl-1H-pyrazole-3-carboxylic acid Sicherheitsinformationen
-
Symbol:
- Signalwort:Warning
- Gefahrenhinweis: H317
- Warnhinweis: P280
- Transportnummer gefährlicher Stoffe:NONH for all modes of transport
- WGK Deutschland:3
- Code der Gefahrenkategorie: 43
- Sicherheitshinweise: S36/37
-
Identifizierung gefährlicher Stoffe:
- Gefahrenklasse:IRRITANT
- Lagerzustand:Sealed in dry,2-8°C
- Risikophrasen:R43
5-Isopropyl-1H-pyrazole-3-carboxylic acid Zolldaten
- HS-CODE:2933199090
- Zolldaten:
China Zollkodex:
2933199090Übersicht:
29331999090. Andere strukturell nicht fusionierte Pyrazolringverbindungen. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%
Deklarationselemente:
Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date
Zusammenfassung:
29331999090. andere Verbindungen, die einen nicht gebundenen Pyrazolring (auch hydriert) in der Struktur enthalten. MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%
5-Isopropyl-1H-pyrazole-3-carboxylic acid Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
abcr | AB218380-10 g |
3-Isopropyl-1H-pyrazole-5-carboxylic acid; 95% |
92933-47-6 | 10g |
€371.70 | 2022-06-11 | ||
Chemenu | CM189067-100g |
5-Isopropyl-2H-pyrazole-3-carboxylic acid |
92933-47-6 | 95%+ | 100g |
$1205 | 2023-02-01 | |
abcr | AB218380-250 mg |
3-Isopropyl-1H-pyrazole-5-carboxylic acid; 95% |
92933-47-6 | 250MG |
€75.70 | 2022-06-11 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1064138-250mg |
5-Isopropyl-1H-pyrazole-3-carboxylic acid |
92933-47-6 | 98% | 250mg |
¥36 | 2023-02-17 | |
abcr | AB218380-5 g |
3-Isopropyl-1H-pyrazole-5-carboxylic acid; 95% |
92933-47-6 | 5g |
€231.20 | 2022-06-11 | ||
Apollo Scientific | OR938480-5g |
5-Isopropyl-2H-pyrazole-3-carboxylic acid |
92933-47-6 | 99% | 5g |
£24.00 | 2025-03-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTFK16-25G |
5-isopropyl-1H-pyrazole-3-carboxylic acid |
92933-47-6 | 97% | 25g |
¥ 1,221.00 | 2023-04-12 | |
abcr | AB497390-250mg |
5-Isopropyl-1H-pyrazole-3-carboxylic acid; 98% |
92933-47-6 | 250mg |
€87.70 | 2023-09-02 | ||
Enamine | EN300-41163-0.5g |
5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid |
92933-47-6 | 95.0% | 0.5g |
$19.0 | 2025-03-15 | |
Enamine | EN300-41163-2.5g |
5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid |
92933-47-6 | 95.0% | 2.5g |
$25.0 | 2025-03-15 |
5-Isopropyl-1H-pyrazole-3-carboxylic acid Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 3 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; 2 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water ; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2
1.2 Reagents: Sodium hydroxide Solvents: Water ; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2
Referenz
- Preparation of pyrazolo[4,3-d]pyrimidines for use in pharmaceutical compositions as kinase inhibitors and anticancer agents, European Patent Organization, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
Referenz
- Studies on hypolipidemic agents. II. Synthesis and pharmacological properties of alkylpyrazole derivativesChemical & Pharmaceutical Bulletin, 1984, 32(4), 1568-77,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; rt → 50 °C; 3 h, 50 °C; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
Referenz
- Preparation of pyrazolopyrimidinones as phosphodiesterase 9 (PDE9) inhibitors for treating type 2 diabetes, metabolic syndrome, and cardiovascular disease., United States, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Methanol ; 16 h, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Referenz
- Preparation of benzimidazoles and analogs and their use as protein kinase inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; < pH 7, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; < pH 7, rt
Referenz
- Pyrazole Derivatives as Partial Agonists for the Nicotinic Acid ReceptorJournal of Medicinal Chemistry, 2003, 46(18), 3945-3951,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Water ; 0 °C; 30 min, 0 °C
1.2 Reagents: Hydrazine sulfate ; 45 min, 0 °C
1.2 Reagents: Hydrazine sulfate ; 45 min, 0 °C
Referenz
- Preparation of substituted pyrazolo[4,3-e][1,4]diazepines as phosphodiesterase 4 inhibitors for treatment of obstructive bronchopneumopathy and asthma, World Intellectual Property Organization, , ,
Herstellungsverfahren 8
Reaktionsbedingungen
Referenz
- Synthesis, antibacterial activity and structure-activity relationships of N-substituted 4-diazopyrazole-5-carboxamides. 2Farmaco, 1991, 46(11), 1337-50,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 3 h, rt → 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
Referenz
- Fluorinated pyrazole acids are agonists of the high affinity niacin receptor GPR109aBioorganic & Medicinal Chemistry Letters, 2007, 17(20), 5620-5623,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ; 3 h, 50 °C; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, cooled
Referenz
- The discovery of potent, selective, and orally bioavailable PDE9 inhibitors as potential hypoglycemic agentsBioorganic & Medicinal Chemistry Letters, 2009, 19(9), 2537-2541,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; 3 h, rt → 50 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
Referenz
- Preparation of pyrazolo[4,3-d]pyrimidin-7-ones as PDE9 inhibitors for treating cardiovascular disorders, World Intellectual Property Organization, , ,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; rt → 50 °C; 3 h, 50 °C; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, cooled
Referenz
- Preparation of pyrazolopyrimidinones as PDE9 inhibitors for treatment of insulin resistance syndrome and type 2 diabetes, World Intellectual Property Organization, , ,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Solvents: Ethanol
1.2 Reagents: Hydrazine hydrate (1:1)
1.3 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Hydrazine hydrate (1:1)
1.3 Reagents: Sodium hydroxide Solvents: Water
Referenz
- Agonist lead identification for the high affinity niacin receptor GPR109aBioorganic & Medicinal Chemistry Letters, 2007, 17(17), 4914-4919,
Herstellungsverfahren 14
Reaktionsbedingungen
Referenz
- A preparation of pyrrole and pyrazole derivatives, useful as D-amino acid oxidase (Daao) inhibitors, United States, , ,
5-Isopropyl-1H-pyrazole-3-carboxylic acid Raw materials
- 3-Methyl-2-butanone
- Hexanoic acid, 5-methyl-2,4-dioxo-, ethyl ester, ion(1-), sodium (9CI)
- ethyl 3-(propan-2-yl)-1H-pyrazole-5-carboxylate
- Methyl 5-methyl-2,4-dioxohexanoate
5-Isopropyl-1H-pyrazole-3-carboxylic acid Preparation Products
5-Isopropyl-1H-pyrazole-3-carboxylic acid Verwandte Literatur
-
Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:92933-47-6)5-Isopropyl-1H-pyrazole-3-carboxylic acid

Reinheit:99%/99%
Menge:25g/100g
Preis ($):160.0/640.0
atkchemica
(CAS:92933-47-6)5-Isopropyl-1H-pyrazole-3-carboxylic acid

Reinheit:95%+
Menge:1g/5g/10g/100g
Preis ($):Untersuchung